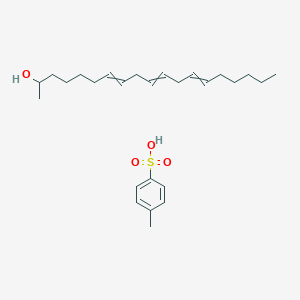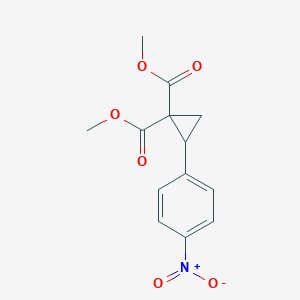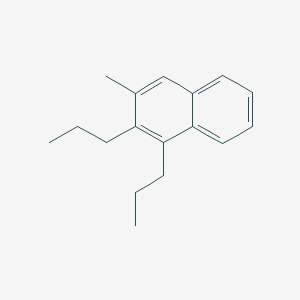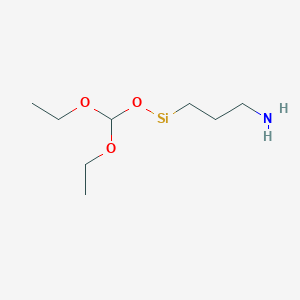![molecular formula C23H18N2O4 B14594140 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) CAS No. 60931-77-3](/img/structure/B14594140.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione), also known as bismaleimide, is a compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins . It is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline . The reaction involves the formation of a bismaleimide structure through a condensation reaction. The reaction conditions typically include heating the reactants in a suitable solvent under reflux .
Industrial Production Methods
In industrial settings, the production of bismaleimide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized bismaleimide derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) has numerous scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Widely used in the production of flame retardant resins and high-performance materials.
作用机制
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) involves its ability to form cross-linked networks in polymers. This cross-linking enhances the thermal and mechanical properties of the resulting materials . The molecular targets and pathways involved in its action include the formation of covalent bonds between polymer chains, leading to increased stability and resistance to degradation .
相似化合物的比较
Similar Compounds
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
- Bismaleimide, 4,4’-diphenylmethane
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) stands out due to its superior thermal and mechanical properties, making it highly suitable for high-performance applications . Its ability to form stable cross-linked networks in polymers sets it apart from other similar compounds .
属性
CAS 编号 |
60931-77-3 |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
3-methylidene-1-[4-[[4-(3-methylidene-2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-10H,1-2,11-13H2 |
InChI 键 |
CNOCHWPDBQTDRR-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(=C)C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
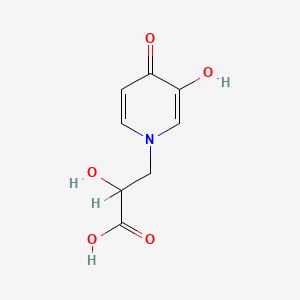
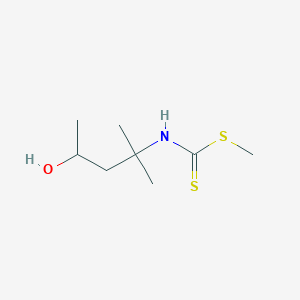
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
